molecular formula C11H17NO2 B3434263 2-(2-Ethoxy-3-methoxyphenyl)ethanamine CAS No. 87790-87-2

2-(2-Ethoxy-3-methoxyphenyl)ethanamine

Cat. No.: B3434263
CAS No.: 87790-87-2
M. Wt: 195.26 g/mol
InChI Key: ZAFQGFANJDACBB-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-3-methoxyphenyl)ethanamine is a versatile chemical compound extensively used in scientific research. Its unique properties make it an ideal candidate for various applications, such as drug development, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-3-methoxyphenyl)ethanamine typically involves the reaction of 2-(2-Ethoxy-3-methoxyphenyl)ethanol with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-3-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, primary amines, and various substituted derivatives .

Scientific Research Applications

2-(2-Ethoxy-3-methoxyphenyl)ethanamine is widely used in scientific research due to its versatile properties:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(2-Ethoxy-3-methoxyphenyl)ethanamine can be compared with other similar compounds, such as:

  • 2-(3-Methoxyphenyl)ethylamine
  • 2-(3-Ethoxy-4-methoxyphenyl)ethanamine
  • 2-Methoxy-2-(3-methoxyphenyl)ethylamine

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific ethoxy and methoxy substitutions, which confer distinct properties and applications .

Properties

IUPAC Name

2-(2-ethoxy-3-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-14-11-9(7-8-12)5-4-6-10(11)13-2/h4-6H,3,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFQGFANJDACBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405862
Record name 2-(2-ethoxy-3-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87790-87-2, 709649-59-2
Record name 2-Ethoxy-3-methoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87790-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-ethoxy-3-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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